molecular formula C20H20N6O2 B2789752 1-(4-(4-(2-phenyl-2H-tetrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone CAS No. 1396877-77-2

1-(4-(4-(2-phenyl-2H-tetrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone

Cat. No. B2789752
CAS RN: 1396877-77-2
M. Wt: 376.42
InChI Key: KYHUJRJCXQKCJQ-UHFFFAOYSA-N
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Description

The compound “1-(4-(4-(2-phenyl-2H-tetrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone” is a derivative of tetrazole . Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A mixture of 1-(2-trifluoromethane phenyl)-5-phenyl-1H-tetrazole, sodium azide, and tetrachlorosilane in dry acetonitrile was refluxed under dry conditions to give the corresponding tetrazole .


Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one loan pair of electrons of nitrogen .


Chemical Reactions Analysis

On heating, tetrazoles decompose and emit toxic nitrogen fumes . They react easily with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reactions with a few active metals and produce new compounds which are explosives to shocks .


Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc . Generally, dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry .

Mechanism of Action

The mechanism of action of 1-(4-(4-(2-phenyl-2H-tetrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This modulation may contribute to the compound's anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. These include reducing anxiety and depression-like behaviors in animal models, increasing the levels of certain neurotransmitters in the brain, and improving cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-(4-(2-phenyl-2H-tetrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone in lab experiments is its specificity for certain neurotransmitter systems. This specificity allows researchers to study the effects of modulating these systems in a controlled manner. However, one limitation of using this compound is its potential toxicity. Careful dosing and monitoring is required to ensure the safety of the animals used in experiments.

Future Directions

There are a number of future directions for research involving 1-(4-(4-(2-phenyl-2H-tetrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone. These include further studies on its potential therapeutic applications in the treatment of neurodegenerative diseases, as well as its effects on other neurotransmitter systems in the brain. Additionally, research could be conducted to explore the potential side effects of this compound and ways to mitigate them. Finally, studies could be conducted to optimize the synthesis method for this compound to make it more efficient and cost-effective.
In conclusion, this compound is a promising compound that has been studied for its potential therapeutic applications in the field of neuroscience. Its specificity for certain neurotransmitter systems makes it a valuable tool for researchers studying these systems. However, careful dosing and monitoring is required to ensure its safety in lab experiments. There are a number of future directions for research involving this compound, including further studies on its therapeutic applications, its effects on other neurotransmitter systems, and ways to optimize its synthesis method.

Synthesis Methods

The synthesis of 1-(4-(4-(2-phenyl-2H-tetrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone involves a series of chemical reactions. The starting materials are 2-phenyl-2H-tetrazole-5-carboxylic acid and 4-(4-bromophenyl)piperazine. The reaction involves the formation of an amide bond between the two starting materials, followed by reduction and purification to obtain the final product.

Scientific Research Applications

1-(4-(4-(2-phenyl-2H-tetrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone has been studied for its potential therapeutic applications in the field of neuroscience. This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Safety and Hazards

Tetrazoles are known to burst vigorously when exposed to shock, fire, and heat on friction . On heating or burning, it releases carbon monoxide, carbon dioxide, and harmful nitrogen oxide .

properties

IUPAC Name

1-[4-[4-(2-phenyltetrazole-5-carbonyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c1-15(27)16-7-9-17(10-8-16)24-11-13-25(14-12-24)20(28)19-21-23-26(22-19)18-5-3-2-4-6-18/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHUJRJCXQKCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NN(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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